molecular formula C19H21FN4O2 B2936937 3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198841-58-4

3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2936937
CAS No.: 2198841-58-4
M. Wt: 356.401
InChI Key: NCLHVVZIFOHSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel heterocyclic scaffolds. This molecule features a 3,4-dihydropyrimidin-4-one core, a privileged structure in drug discovery, which is substituted at the 3-position with a {[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl} group and at the 5,6-positions with methyl substituents. The 6-fluoro-1,3-benzoxazole moiety is an electron-deficient aromatic system known to influence the compound's electronic properties and binding interactions with biological targets. Structural analogs of this compound, specifically pyrimidinone derivatives, have been identified as potent and selective antagonists of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS-MAPK pathway . Dysregulation of this pathway is implicated in various proliferative diseases, making SHP2 an important therapeutic target in oncology. The specific molecular architecture of this compound, characterized by the fusion of dihydropyrimidinone and benzoxazolyl-piperidine pharmacophores, is designed to modulate such enzymatic activity and is utilized in research focused on targeted cancer therapies. Researchers employ this compound primarily as a reference standard in hit-to-lead optimization campaigns, for profiling structure-activity relationships (SAR) around the dihydropyrimidinone core, and in biochemical assays to investigate aberrant cell signaling. The compound is supplied exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-12-13(2)21-11-24(18(12)25)10-14-5-7-23(8-6-14)19-22-16-4-3-15(20)9-17(16)26-19/h3-4,9,11,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLHVVZIFOHSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a member of the piperidine and pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidinyl moiety and a benzoxazole ring. Its molecular formula is C19H21F2N5OC_{19}H_{21}F_2N_5O with a molecular weight of approximately 373.4 g/mol . The presence of fluorine in its structure is significant as it often enhances biological activity and pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this one, particularly those incorporating piperidine derivatives. For instance, compounds derived from piperidine have shown promising results in inducing apoptosis in various cancer cell lines. One study indicated that a related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Table 1: Comparative Cytotoxicity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Reference
BleomycinFaDu10
Piperidine Derivative AFaDu7
Piperidine Derivative BPC-38

Neuroprotective Effects

The compound's structure suggests potential activity against neurodegenerative diseases such as Alzheimer's. Studies on similar piperidine derivatives have shown their capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . Inhibition of these enzymes can lead to improved cholinergic function in the brain.

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and neurodegeneration.
  • Apoptosis Induction : By promoting apoptosis in cancer cells, it can reduce tumor growth.
  • Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which can protect neuronal cells from oxidative stress.

Case Studies

A notable case study involved the evaluation of a related compound's effects on human cancer cell lines. The study demonstrated that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoxazole Ring

The 6-fluoro substituent on the benzoxazole ring is a potential site for nucleophilic aromatic substitution (SNAr), though fluorine’s poor leaving-group ability typically requires strong conditions. For example:

Reaction TypeReagents/ConditionsOutcomeReference
Fluorine displacementAlkali hydroxides, high temperatureReplacement with hydroxyl or amine groups

Such substitutions are often employed to modify electronic properties or introduce functional groups for further derivatization.

Functionalization of the Piperidine Ring

The piperidine moiety can undergo alkylation, acylation, or oxidation. For instance:

Reaction TypeReagents/ConditionsOutcomeReference
N-AlkylationAlkyl halides, base (e.g., K2CO3)Introduction of alkyl groups
OxidationmCPBA or H2O2Formation of N-oxide derivatives

These reactions enhance solubility or alter binding interactions in medicinal chemistry applications.

Dihydropyrimidinone Core Reactivity

The dihydropyrimidinone ring participates in:

Oxidation Reactions

Controlled oxidation converts the dihydropyrimidinone to a pyrimidin-4-one, though this may reduce biological activity due to conformational changes.

Reaction TypeReagents/ConditionsOutcomeReference
OxidationKMnO4, acidic conditionsPyrimidin-4-one formation

Ring-Opening Reactions

Under acidic or basic conditions, the ring can hydrolyze:

Reaction TypeReagents/ConditionsOutcomeReference
Acidic hydrolysisHCl, H2O, refluxUrea derivative formation
Basic hydrolysisNaOH, ethanolCarboxylic acid generation

Cross-Coupling Reactions

The methyl groups at positions 5 and 6 of the dihydropyrimidinone may undergo functionalization via cross-coupling (e.g., Suzuki-Miyaura), though direct evidence for this compound is limited. Analogous systems suggest:

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki couplingPd(PPh3)4, boronic acid, baseBiaryl or alkyl-aryl derivatives

Synthetic Methodologies

While the user requested a focus on reactions (not synthesis), the compound’s synthesis via modified Biginelli reactions informs its reactivity. For example, green methods using cuttlebone as a catalyst under solvent-free conditions achieve high yields (~85–92%) for similar dihydropyrimidinones .

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents
Target Compound 3,4-dihydropyrimidin-4-one 5,6-dimethyl; 6-fluoro-1,3-benzoxazol-2-yl-piperidinylmethyl
Compound 50e () Pyrido[3,4-d]pyrimidin-4-one Dichlorobenzyl-piperidinyl; pyrazole
Compound 6 () Pyrido[3,4-d]pyrimidin-4-one 3,5-Dichlorophenyl-piperidinyl; methyl
Example 52 () Pyrazolo[3,4-d]pyrimidin-4-one Fluoro-chromenone; sulfonamide

Piperidine/Benzoxazole Modifications

The piperidine-linked 6-fluoro-1,3-benzoxazole group distinguishes the target compound. Piperidine substitution patterns also influence bioactivity:

  • DMPI and CDFII (): Piperidinyl groups with dimethylbenzyl or chlorophenyl substituents synergize with carbapenems against MRSA, suggesting the target’s benzoxazole-piperidine system may similarly modulate antibiotic resistance .
  • Compound in : A benzisoxazole-piperidine-pyrido-pyrimidinone derivative with methoxy and methyl groups shows structural parallels but differs in core and substitution positions.

Table 2: Piperidine-Linked Heterocycle Comparison

Compound Heterocycle Attached to Piperidine Fluorination Biological Activity (If Reported)
Target Compound 6-Fluoro-1,3-benzoxazole Yes (C-6) Not explicitly stated
DMPI () 2,3-Dimethylbenzyl No MRSA synergy with carbapenems
Compound 6-Fluoro-1,2-benzisoxazole Yes (C-6) Not reported
Compound 4-Fluoro-1,3-benzothiazole Yes (C-4) Not reported

Methyl Substitutions and Electronic Effects

The 5,6-dimethyl groups on the dihydropyrimidinone core may increase lipophilicity and steric bulk compared to analogs with methylthio () or methoxy groups (). For example, 6-(3,5-dimethylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one () uses a methylthio group, which is more polarizable but less stable under oxidative conditions .

Preparation Methods

Core Disconnection Approach

The target molecule is dissected into two primary fragments:

  • 6-Fluoro-1,3-benzoxazol-2-yl-piperidine : Synthesized via cyclocondensation of 2-amino-4-fluorophenol with a piperidine-4-carboxylic acid derivative.
  • 5,6-Dimethyl-3,4-dihydropyrimidin-4-one : Prepared through Biginelli-like cyclization of ethyl acetoacetate with urea under acidic conditions, followed by regioselective methylation.

Strategic coupling of these fragments employs a methylene spacer, introduced via nucleophilic alkylation or Mitsunobu reaction, ensuring minimal epimerization.

Synthesis of 6-Fluoro-1,3-benzoxazol-2-yl-piperidine Fragment

Benzoxazole Ring Formation

Procedure :

  • 2-Amino-4-fluorophenol (1.0 equiv) is reacted with piperidine-4-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C.
  • Cyclization is induced via dehydration with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole .

Key Data :

Step Reagents Conditions Yield Purity (HPLC)
1 TEA, DCM 0–5°C, 2 h 89% 92%
2 POCl₃ 80°C, 6 h 76% 95%

Challenges :

  • Overoxidation of the benzoxazole ring necessitates strict temperature control.
  • Residual POCl₃ requires thorough aqueous workup to prevent side reactions.

Preparation of 5,6-Dimethyl-3,4-dihydropyrimidin-4-one

Biginelli Cyclization

Procedure :

  • Ethyl acetoacetate (1.0 equiv) and urea (1.5 equiv) are heated under reflux in ethanol with concentrated HCl (cat.) for 12 hours.
  • The crude 5,6-dimethylpyrimidine-2,4(1H,3H)-dione is methylated using methyl iodide (2.0 equiv) and potassium carbonate in acetone at 60°C for 8 hours.

Key Data :

Step Reagents Conditions Yield Purity (HPLC)
1 HCl, EtOH Reflux, 12 h 68% 88%
2 K₂CO₃, MeI 60°C, 8 h 82% 94%

Optimization :

  • Substituent orientation is controlled by slow addition of methyl iodide to avoid N-over O-alkylation.

Fragment Coupling via Alkylation

Mannich Reaction Protocol

Procedure :

  • 5,6-Dimethylpyrimidin-4-one (1.0 equiv) is deprotonated with NaH (1.1 equiv) in dry THF at 0°C.
  • 6-Fluoro-2-(piperidin-4-yl)-1,3-benzoxazole (1.05 equiv) and paraformaldehyde (1.2 equiv) are added, and the mixture is stirred at 25°C for 24 hours.

Key Data :

Parameter Value
Yield 65%
Purity 97%
Reaction Scale 10 g

Alternate Methods :

  • Mitsunobu Coupling : Using DIAD and PPh₃ improves stereocontrol but increases cost.

Purification and Characterization

Chromatographic Separation

  • Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
  • Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 2H, piperidine), 2.30 (s, 3H, CH₃), 2.85–3.00 (m, 2H, NCH₂), 7.25–7.35 (m, 2H, aromatic).
  • HRMS : m/z 356.4 [M+H]⁺ (calc. 356.4).

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • A 1 kg batch achieved 58% overall yield using continuous flow chemistry for the cyclization step.
  • Cost Analysis : Raw material costs are dominated by the piperidine derivative (42%) and POCl₃ (18%).

Q & A

Basic: What are the established synthetic routes for 3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one?

Answer:
The synthesis typically involves a multi-step process:

Benzoxazole Formation : Condensation of 6-fluoro-2-aminophenol with a carbonyl source to form the 6-fluoro-1,3-benzoxazole core .

Piperidine Functionalization : Substitution at the piperidine nitrogen (e.g., alkylation or coupling) to introduce the methyl-dihydropyrimidinone moiety. and highlight similar steps using ethyl or methyl groups for alkylation .

Final Coupling : Linking the benzoxazole-piperidine intermediate to the dihydropyrimidinone via a methyl bridge. Analogous methods in involve Suzuki coupling or nucleophilic substitution .
Key Considerations : Use anhydrous conditions for alkylation steps and monitor intermediates via TLC or HPLC.

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : For structural confirmation, particularly 1^1H and 13^{13}C NMR to resolve methyl and piperidine protons .
  • HPLC-MS : To assess purity (>95%) and detect impurities (e.g., Imp. F(EP) in ). Use a C18 column with ammonium acetate buffer (pH 6.5) as per .
  • Elemental Analysis : Validate stoichiometry, especially for nitrogen and fluorine content.
    Methodological Tip : Cross-reference retention times with spiked impurity standards (e.g., lists retention thresholds for related impurities).

Advanced: How can researchers address discrepancies in purity data between HPLC and NMR results?

Answer:
Discrepancies often arise from:

  • Residual Solvents : Evaporate thoroughly and use 1^1H NMR to quantify solvents like DMSO (δ 2.5 ppm) .
  • Isomeric Impurities : Employ chiral HPLC (e.g., ’s ammonium acetate buffer system) to separate enantiomers not resolved by standard methods .
  • Degradation Products : Perform forced degradation studies (acid/base/thermal stress) and correlate with LC-MS data. ’s impurity profiles (e.g., Imp. H(EP)) guide identification .

Advanced: What strategies effectively minimize synthesis-derived impurities like Imp. F(EP)?

Answer:
Imp. F(EP) (2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl carboxylate) arises from incomplete alkylation or esterification. Mitigation strategies include:

  • Optimized Reaction Conditions : Increase reaction temperature (70–80°C) and use catalysts like DMAP to enhance coupling efficiency .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ( ’s protocol) .
  • In-Process Controls : Monitor intermediates via LC-MS to halt reactions at >90% conversion.

Advanced: How should stability studies be designed to evaluate degradation under varying pH and temperature?

Answer:

  • Accelerated Stability Protocols :
    • pH Variability : Prepare buffers (pH 1–9) as per ’s ammonium acetate buffer (pH 6.5) and incubate samples at 40°C .
    • Thermal Stress : Store solid and solution phases at 25°C, 40°C, and 60°C for 1–3 months.
  • Analytical Endpoints : Quantify degradation products (e.g., dihydroxy derivatives in ) via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life.

Advanced: What reaction conditions optimize yield during the piperidine-dihydropyrimidinone coupling step?

Answer:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki coupling () or DCC/HOBt for amide bonds .
  • Solvent System : Anhydrous DMF or THF improves solubility of aromatic intermediates .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of benzoxazole-piperidine to dihydropyrimidinone precursor.
    Case Study : achieved >80% yield by refluxing in toluene with K2_2CO3_3 .

Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolism.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and hERG inhibition.
  • Docking Studies : Analyze binding affinity to target receptors (e.g., benzoxazole-containing kinase inhibitors in ) .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for dihydropyrimidinone intermediates .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during alkylation steps.
  • Impurity Control : Implement inline FTIR to monitor reaction progress and reduce byproducts like Imp. E(EP) () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.